molecular formula C15H9N3 B10842141 3-(1,5-Naphthyridin-3-yl)benzonitrile

3-(1,5-Naphthyridin-3-yl)benzonitrile

Cat. No.: B10842141
M. Wt: 231.25 g/mol
InChI Key: GOWMBIHHRVFADP-UHFFFAOYSA-N
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Description

3-(1,5-Naphthyridin-3-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 1,5-naphthyridine moiety. The 1,5-naphthyridine system, a bicyclic structure containing two nitrogen atoms at positions 1 and 5, confers unique electronic and steric properties. This compound has garnered attention in pharmacological research, particularly as a modulator of Metabotropic Glutamate Receptor 5 (GRM5), a target implicated in neurological disorders such as anxiety, autism, and Alzheimer’s disease .

Properties

Molecular Formula

C15H9N3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(1,5-naphthyridin-3-yl)benzonitrile

InChI

InChI=1S/C15H9N3/c16-9-11-3-1-4-12(7-11)13-8-15-14(18-10-13)5-2-6-17-15/h1-8,10H

InChI Key

GOWMBIHHRVFADP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(C=CC=N3)N=C2)C#N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Naphthyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce partially or fully reduced naphthyridine derivatives .

Scientific Research Applications

3-(1,5-Naphthyridin-3-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,5-naphthyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The following table summarizes key structural analogues of 3-(1,5-Naphthyridin-3-yl)benzonitrile, their substituents, and applications:

Compound Name Substituent Structure Primary Target/Application Key References
This compound 1,5-Naphthyridine at position 3 GRM5 (neurological disorders)
3-(1,8-Naphthyridin-2-yl)benzonitrile 1,8-Naphthyridine at position 2 GRM5 (similar neurological applications)
3-(2-Methylquinolin-7-yl)benzonitrile Quinoline with methyl group GRM5 (preclinical studies)
3-(3-Thienyl)benzonitrile Thiophene ring Laboratory/industrial synthesis
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Phenoxazine-carbazole hybrid TADF materials in OLEDs

Key Observations:

  • GRM5-Targeting Compounds: this compound and its 1,8-naphthyridine analogue share a focus on GRM5 modulation, but the positional isomerism of nitrogen atoms in the naphthyridine ring may influence receptor binding affinity and selectivity . The quinoline-based analogue (3-(2-methylquinolin-7-yl)benzonitrile) suggests that fused aromatic systems with nitrogen atoms are critical for neurological targeting.
  • Material Science Applications: Derivatives like 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile highlight the versatility of benzonitrile scaffolds in optoelectronics, where extended π-conjugation and donor-acceptor architectures enhance thermally activated delayed fluorescence (TADF) in OLEDs .
  • Industrial/Laboratory Use : 3-(3-Thienyl)benzonitrile, with a thiophene substituent, is employed in chemical synthesis, emphasizing the role of sulfur-containing heterocycles in manufacturing intermediates .

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